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Technical Support Center: Mass Spectrometry Analysis of 2-Methyl-5,5-diphenyloxane

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Compound of Interest		
Compound Name:	2-Methyl-5,5-diphenyloxane	
Cat. No.:	B15161108	Get Quote

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with **2-Methyl-5,5-diphenyloxane** and encountering challenges with mass spectrometry analysis. The following information is based on established principles of mass spectrometry, as direct experimental data for this specific compound is not readily available in the searched literature.

Troubleshooting Guides

Issue: Weak or Absent Molecular Ion (M+) Peak

- Question: I am running an electron ionization-mass spectrometry (EI-MS) experiment for 2-Methyl-5,5-diphenyloxane, but I am struggling to identify the molecular ion peak. Why is it so weak or completely absent?
- Answer: In electron ionization mass spectrometry, the molecular ion is formed when a high-energy electron removes an electron from the analyte molecule.[1] For some molecules, this molecular ion is unstable and readily undergoes fragmentation.[1][2] Ethers, in particular, can exhibit weak or absent molecular ion peaks.[3] The fragmentation of 2-Methyl-5,5-diphenyloxane is likely to be extensive due to the presence of multiple fragmentation-directing groups (ether oxygen, phenyl groups), leading to a low abundance of the molecular ion.

Troubleshooting Steps:



- Lower the Ionization Energy: If your instrument allows, try reducing the electron energy from the standard 70 eV. This can decrease the extent of fragmentation and increase the relative abundance of the molecular ion.
- Use a "Soft" Ionization Technique: Consider using a soft ionization method such as Chemical Ionization (CI) or Electrospray Ionization (ESI). These techniques impart less energy to the analyte molecule, resulting in less fragmentation and a more prominent molecular ion or pseudomolecular ion (e.g., [M+H]+).
- Confirm with High-Resolution Mass Spectrometry (HRMS): HRMS can help to distinguish
 the molecular ion from fragment ions or background noise by providing a highly accurate
 mass measurement.

Issue: Interpretation of Major Fragment Peaks

- Question: I am observing a complex fragmentation pattern for 2-Methyl-5,5-diphenyloxane.
 What are the likely major fragmentation pathways and corresponding m/z values?
- Answer: The fragmentation of **2-Methyl-5,5-diphenyloxane** is expected to be guided by the stability of the resulting carbocations and radical species. The presence of the ether oxygen and the phenyl groups will strongly influence the fragmentation pathways. Fragmentation tends to occur alpha to the oxygen atom in ethers.[4]

Predicted Fragmentation Pathways:

- Alpha-Cleavage: The C-C bond adjacent to the ether oxygen is a likely site of cleavage.
 This can lead to the loss of a methyl radical or an ethyl radical containing the methyl group.
- Cleavage Initiated by the Phenyl Groups: The phenyl groups can stabilize adjacent carbocations. Fragmentation may be initiated by cleavage of the bond between the quaternary carbon and the oxane ring.
- Formation of Tropylium Ion: A common rearrangement in compounds containing a benzyl group is the formation of the highly stable tropylium ion (C7H7+) at m/z 91.



Loss of Phenyl Group: Loss of a phenyl group (C6H5) would result in a fragment at [M-77]+.

Frequently Asked Questions (FAQs)

- What is the expected molecular weight of **2-Methyl-5,5-diphenyloxane**? The molecular formula for **2-Methyl-5,5-diphenyloxane** is C18H20O. The expected monoisotopic molecular weight is approximately 252.15 g/mol .
- What are the most stable fragments I should expect to see? Fragments that result in stable carbocations are generally more abundant.[1][5] For **2-Methyl-5,5-diphenyloxane**, look for fragments that are stabilized by resonance, such as those containing the phenyl groups. The tropylium ion (m/z 91) is a particularly stable and often prominent fragment in the mass spectra of compounds with a benzyl moiety.
- How can I confirm the identity of the observed fragments? Tandem mass spectrometry
 (MS/MS) is a powerful technique for fragment confirmation. In an MS/MS experiment, a
 specific precursor ion (e.g., the molecular ion or a major fragment ion) is selected and then
 fragmented further to produce product ions. This provides structural information about the
 precursor ion.

Predicted Fragmentation Data

The following table summarizes the predicted major fragment ions for **2-Methyl-5,5-diphenyloxane** in EI-MS.



m/z	Proposed Fragment Structure	Notes
252	[C18H20O]+•	Molecular Ion (May be weak or absent)
237	[M - CH3]+	Loss of a methyl group
195	[M - C6H5]+	Loss of a phenyl group
181	[C13H9O]+	Fragment resulting from cleavage of the oxane ring
165	[C13H9]+	Phenyl-substituted tropylium- like ion
105	[C7H5O]+	Benzoyl cation
91	[C7H7]+	Tropylium ion
77	[C6H5]+	Phenyl cation

Experimental Protocols

Electron Ionization-Mass Spectrometry (EI-MS) Protocol

- Sample Preparation: Dissolve a small amount of 2-Methyl-5,5-diphenyloxane in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
- Inlet System: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) for separation from any impurities.
- Ion Source:

Ionization Mode: Electron Ionization (EI)

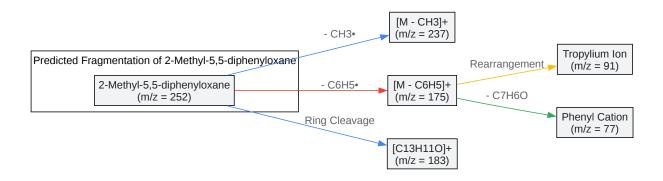
Electron Energy: 70 eV (standard)

Source Temperature: 200-250 °C



- · Mass Analyzer:
 - Analyzer Type: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector
 - Mass Range: Scan from m/z 50 to 300
- Detector: An electron multiplier is typically used to detect the ions.
- Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

Visualizations



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